molecular formula C18H21NO6 B10757041 (3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-naphthyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol

(3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-naphthyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol

Cat. No.: B10757041
M. Wt: 347.4 g/mol
InChI Key: ZCJBDRSKHARECB-PYTCMNEWSA-N
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Description

The compound (3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-naphthyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol is a complex organic molecule characterized by its unique spirocyclic structure This compound features multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.

    Introduction of the naphthyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the naphthyl group is introduced onto the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The naphthyl group can be reduced to a dihydronaphthyl group under hydrogenation conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydronaphthyl derivatives.

    Substitution: Formation of chlorinated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s multiple hydroxyl groups and chiral centers make it a potential candidate for studying enzyme interactions and stereochemical effects in biological systems.

Medicine

In medicinal chemistry, the compound’s structural features suggest potential applications as a drug candidate. Its naphthyl group and hydroxyl functionalities are common motifs in pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The presence of multiple chiral centers can also influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-phenyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol: Similar structure but with a phenyl group instead of a naphthyl group.

    (3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-thienyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol: Similar structure but with a thienyl group instead of a naphthyl group.

Uniqueness

The presence of the naphthyl group in (3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-naphthyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different aromatic groups.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(3S,5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-naphthalen-2-yl-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol

InChI

InChI=1S/C18H21NO6/c20-9-14-15(21)16(22)17(23)18(24-14)8-13(19-25-18)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-17,19-23H,8-9H2/t13-,14+,15+,16-,17+,18+/m0/s1

InChI Key

ZCJBDRSKHARECB-PYTCMNEWSA-N

Isomeric SMILES

C1[C@H](NO[C@@]12[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1C(NOC12C(C(C(C(O2)CO)O)O)O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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